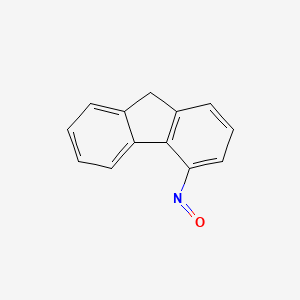
9H-Fluorene, 4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 4-nitroso- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the fluorene structure. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 4-nitroso- typically involves the nitration of fluorene followed by reduction. One common method is the nitration of fluorene using nitric acid and sulfuric acid to produce 4-nitrofluorene. This intermediate is then reduced using reagents such as tin and hydrochloric acid to yield 4-aminofluorene. Finally, the nitroso group is introduced by reacting 4-aminofluorene with nitrous acid.
Industrial Production Methods: Industrial production of 9H-Fluorene, 4-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: 9H-Fluorene, 4-nitroso- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-nitrosofluorenone.
Reduction: 4-aminofluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
9H-Fluorene, 4-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers. Its fluorescent properties make it useful in optoelectronic devices and materials science.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can affect cellular pathways.
Comparison with Similar Compounds
Fluorene: The parent compound, lacking the nitroso group, is less reactive but shares similar structural properties.
4-Nitrofluorene: An intermediate in the synthesis of 9H-Fluorene, 4-nitroso-, it has a nitro group instead of a nitroso group.
4-Aminofluorene: Another intermediate, with an amino group replacing the nitroso group.
Uniqueness: 9H-Fluorene, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying reaction mechanisms and developing new applications in various scientific fields.
Properties
CAS No. |
22225-33-8 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-nitroso-9H-fluorene |
InChI |
InChI=1S/C13H9NO/c15-14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |
InChI Key |
HZOVFWIORLKZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















